5,6-Dinitro-1,3-benzodioxole
Overview
Description
The study and application of polynitroaromatic compounds, including benzodioxole derivatives, have been a subject of interest due to their potential in various fields such as materials science and pharmaceuticals. This analysis explores the synthesis, molecular structure, and properties of compounds closely related to "5,6-Dinitro-1,3-benzodioxole," highlighting the significance of these compounds in scientific research.
Synthesis Analysis
Research on similar compounds, such as the synthesis of dinitrobenzotriazoles and dinitrobenzofurans, illustrates the methods used to introduce nitro groups into aromatic systems. These processes often involve nitration reactions under controlled conditions to ensure the specific placement of nitro groups on the aromatic ring (María et al., 2016).
Molecular Structure Analysis
The molecular structure of dinitro compounds is characterized by the presence of nitro groups that significantly influence the electronic and spatial configuration of the molecule. Studies employing techniques like solid-state NMR and X-ray diffraction have been pivotal in understanding these molecular structures and their tautomeric forms in different states (María et al., 2016).
Chemical Reactions and Properties
The reactivity of dinitro compounds is heavily influenced by the presence of nitro groups, which can participate in various chemical reactions. The synthesis and reactions of derivatives such as dinitrobenzo[d]oxazole highlight the potential for creating a wide range of functionalized molecules (Mukhtorov et al., 2019).
Physical Properties Analysis
Dinitro compounds exhibit unique physical properties, including high density and thermal stability, which are crucial for applications in materials science. The preparation and characterization of dinitro triazoles, for example, provide insights into the impact of nitro groups on the compound's sensitivity and stability (Haiges et al., 2015).
Chemical Properties Analysis
The chemical properties of dinitro compounds, such as their electrochemical behavior and potential as energetic materials, are areas of active research. Studies on the electrochemical synthesis of dinitro compounds from aldehydes and nitromethane reveal the versatility and efficiency of such methods (Niazimbetova et al., 2000).
Scientific Research Applications
Antimicrobial Agents : Derivatives of 5,6-dinitro-1,3-benzodioxole, particularly 5,6-dinitro and 2-dialkylamino substituted benzimidazoles, have shown potential as antimicrobial agents. Their effectiveness has been validated through various analyses such as IR, 1H NMR, Mass, and elemental analysis (Maske et al., 2015).
Antitumor Activity : Certain 1,3-benzodioxole derivatives exhibit potential antitumor activity. For example, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester demonstrated significant activity against 52 human tumor cell lines (Micale et al., 2002).
Insecticidal Activity : A study on the compound 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole (J2710) revealed its effectiveness in killing Colorado potato beetle larvae, pupates, and adults at concentrations above 50 ppm (Vanmellaert et al., 1983).
Photoinitiator for Polymerization : Naphthodioxinone-1,3-benzodioxole has been identified as a caged one-component Type II photoinitiator for free radical polymerization. This compound releases 5-benzoyl-1,3-benzodioxole, initiating the polymerization process (Kumbaraci et al., 2012).
DNA Binding and Antibacterial Properties : 2-phenyl 1,3-benzodioxole derivatives, particularly compound 3c, have shown promising anticancer, antibacterial, and DNA binding properties, making them strong candidates for further research and development (Gupta et al., 2016).
Experimental Antitumor Agents : Derivatives of 6-benzyl-1,3-benzodioxole have demonstrated potential as experimental antitumor agents, with some being as effective as podophyllotoxin in vivo, though requiring larger doses for similar efficacy (Jurd et al., 1987).
properties
IUPAC Name |
5,6-dinitro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKXKBQUBETST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dinitro-1,3-benzodioxole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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